Technical Whitepaper: Chemical Architecture and Applications of[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine
Technical Whitepaper: Chemical Architecture and Applications of[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine
Executive Summary
In modern drug discovery, the strategic selection of heterocyclic building blocks is paramount for optimizing target affinity, metabolic stability, and pharmacokinetic profiles. [2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine (CAS: 953907-40-9) is a highly versatile, bifunctional intermediate[1]. Featuring a privileged imidazo[4,5-b]pyridine core paired with a flexible aminoethyl linker, this compound serves as a critical precursor for synthesizing advanced active pharmaceutical ingredients (APIs), including kinase inhibitors, epigenetic modulators, and neurotherapeutics.
As an application scientist, I have structured this guide to deconstruct the chemical anatomy of this molecule, detail a self-validating synthetic workflow, and explore its pharmacophore applications in rational drug design.
Structural Deconstruction and Nomenclature
To utilize this compound effectively, one must understand its structural topology and electronic distribution. The molecule can be divided into three functional domains:
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The Core (3H-Imidazo[4,5-b]pyridine): Often referred to in literature as 1-deazapurine or 4-azabenzimidazole, this fused bicyclic system consists of a pyridine ring fused to an imidazole ring[2]. It acts as a bioisostere for purines (mimicking ATP) and benzimidazoles, offering improved aqueous solubility and distinct hydrogen-bonding vectors.
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The 3-Methyl Substituent: The methylation at the N3 position acts as a conformational lock. By preventing tautomerization between the N1 and N3 positions, it fixes the electronic state of the ring system, which is critical for maintaining predictable structure-activity relationships (SAR) during target binding.
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The 2-Aminoethyl Chain: Attached at the C2 position, this flexible two-carbon linker terminates in a primary amine. It serves as both a synthetic handle for further functionalization (e.g., amide coupling, reductive amination) and a critical pharmacophore element capable of forming salt bridges or hydrogen bonds within solvent channels of target proteins.
Caption: Structural deconstruction of [2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine.
Physicochemical Profiling
Understanding the quantitative properties of this molecule is essential for downstream formulation and synthetic handling. The primary amine is highly basic (pKa ~9-10), making the compound prone to atmospheric CO2 absorption (forming carbamates) if stored as a free base. It is highly recommended to handle and store this compound as a hydrochloride or trifluoroacetate salt.
| Property | Value |
| IUPAC Name | 2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine |
| CAS Registry Number | 953907-40-9 |
| Molecular Formula | C9H12N4 |
| Molecular Weight | 176.22 g/mol |
| Hydrogen Bond Donors | 1 (Primary Amine, donating 2 hydrogens) |
| Hydrogen Bond Acceptors | 4 (N1, N3, N4, and Amine N) |
| Topological Polar Surface Area (TPSA) | 56.0 Ų |
| Rotatable Bonds | 3 |
Synthetic Methodology: A Self-Validating Protocol
The synthesis of imidazo[4,5-b]pyridines requires precise control over reaction conditions to prevent side reactions such as polymerization or oxidation. The following step-by-step methodology is designed with built-in causality and in-process controls (IPCs) to ensure a self-validating workflow.
Step 1: Amidation (Coupling)
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Procedure: React N3-methylpyridine-2,3-diamine (1.0 eq) with N-Boc- β -alanine (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 4 hours.
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Causality: HATU is selected over EDC/HOBt due to its superior efficiency in activating the carboxylic acid for attack by the sterically hindered, weakly nucleophilic aniline-like nitrogen of the diamine. DIPEA acts as a non-nucleophilic base to scavenge generated protons without interfering with the coupling.
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Self-Validation (IPC): Perform LC-MS. The reaction is complete when the starting diamine mass disappears and the intermediate amide mass [M+H]+ = 295.1 is dominant.
Step 2: Cyclodehydration
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Procedure: Isolate the amide intermediate, dissolve it in glacial acetic acid, and heat to 90 °C for 12 hours.
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Causality: Glacial acetic acid serves a dual purpose as both the solvent and an acid catalyst. The thermal acidic environment drives the intramolecular nucleophilic attack of the secondary amine onto the amide carbonyl, followed by the elimination of water to close the imidazole ring.
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Self-Validation (IPC): LC-MS must show the complete conversion of the m/z 295.1 peak to the cyclized Boc-protected product at m/z 277.1. If the reaction stalls, azeotropic removal of water (e.g., using a Dean-Stark trap with toluene) can drive the equilibrium forward.
Step 3: Boc Deprotection
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Procedure: Cool the mixture, remove acetic acid under reduced pressure, and resuspend the residue in 4M HCl in dioxane. Stir at room temperature for 2 hours.
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Causality: Anhydrous HCl is critical here. It efficiently cleaves the tert-butyl carbamate (Boc) group, releasing isobutylene and CO2, without risking the hydrolytic cleavage of the newly formed imidazopyridine ring. This directly yields the target compound as a stable dihydrochloride salt, preventing free-base degradation.
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Self-Validation (IPC): Final LC-MS confirms the target mass [M+H]+ = 177.1. 1H NMR (DMSO-d6) should reveal the disappearance of the massive 9-proton Boc singlet at ~1.4 ppm.
Caption: Validated synthetic workflow for the target imidazo[4,5-b]pyridine derivative.
Pharmacophore Profiling and Drug Discovery Applications
The imidazo[4,5-b]pyridine scaffold is not merely a structural spacer; it is a highly active pharmacophore utilized across multiple therapeutic areas due to its broad spectrum of bioactivities, including anti-inflammatory, antimicrobial, and anticancer properties[3].
Kinase Inhibitors (ATP Competitors)
Because the core is a 1-deazapurine, it acts as an excellent mimic of the adenine ring of ATP[2]. The N4 nitrogen of the pyridine ring serves as a critical hydrogen-bond acceptor, interacting directly with the backbone amides of the kinase hinge region. This specific scaffold has been heavily patented in the development of Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors, which are vital targets in oncology[4]. The primary amine of the ethylamine chain is typically functionalized into an amide or urea to extend into the solvent-exposed channel or the DFG-out pocket.
Epigenetic Modulators (BET Inhibitors)
Recent advancements have leveraged the imidazo[4,5-b]pyridine core to develop potent and selective Bromodomain and Extra-Terminal motif (BET) inhibitors[5]. The scaffold intercalates efficiently into the acetyl-lysine binding pocket of BRD4, making it a promising candidate for the management of neuropathic pain and inflammatory disorders[3][5].
Neurological Targets (PDE10A Inhibitors)
In the central nervous system space, derivatives of this core have been identified as superior phosphodiesterase 10A (PDE10A) inhibitors[6]. These compounds are actively researched as prophylactic and therapeutic agents for schizophrenia due to their high metabolic stability, low phototoxicity, and excellent in vivo kinetics[6].
Caption: Pharmacophore mapping and proposed binding interactions within a target protein pocket.
References
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[1] 953907-40-9 [2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine, AK Scientific. 1
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[4] US11345681B1 - Inhibitors of fibroblast growth factor receptor kinases, Google Patents. 4
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[6] CONDENSED HETEROCYCLIC COMPOUND - European Patent Office - EP 2687529 B1, Googleapis. 6
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[2] Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504, PubChem, National Institutes of Health. 2
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[5] Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain, Journal of Medicinal Chemistry, ACS Publications. 5
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[3] EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders, Google Patents. 3
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NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO, University of Chemical Technology and Metallurgy.
Sources
- 1. 953907-40-9 [2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine AKSci 4282AF [aksci.com]
- 2. Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]
- 4. US11345681B1 - Inhibitors of fibroblast growth factor receptor kinases - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
